molecular formula C12H28N6O4S B3419394 bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid CAS No. 14279-86-8

bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid

Cat. No. B3419394
CAS RN: 14279-86-8
M. Wt: 352.46 g/mol
InChI Key: MWPCMSQWHGAENT-UHFFFAOYSA-N
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Description

Guanidine is a compound with the formula CN3H5. It is a strong base that has been used in various applications in industry and medicine. Guanidines are a group of organic compounds that contain the guanidine group. They are typically strong bases and are often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry. Unfortunately, without specific data for “bis(N’'-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid”, I can’t provide a detailed molecular structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally or predicted based on the compound’s molecular structure .

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable. Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle and store it safely .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

2-(3-methylbut-2-enyl)guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N3.H2O4S/c2*1-5(2)3-4-9-6(7)8;1-5(2,3)4/h2*3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPCMSQWHGAENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN=C(N)N)C.CC(=CCN=C(N)N)C.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid

CAS RN

14279-86-8
Record name bis(N''-(3-methylbut-2-en-1-yl)guanidine) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid
Reactant of Route 2
bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid
Reactant of Route 3
bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid
Reactant of Route 4
bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid
Reactant of Route 5
bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid
Reactant of Route 6
bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid

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